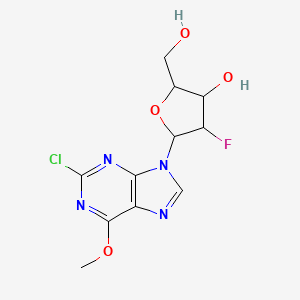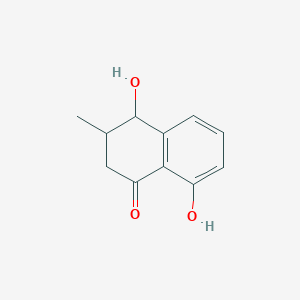![molecular formula C11H17NO3 B12103762 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group attached to the phenol ring and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 2-methoxyethylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as palladium acetate. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The methoxy and aminoethyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives. These products have significant applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species. This inhibition can reduce oxidative stress and inflammation, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Similar in structure but lacks the aminoethyl group.
5-Methoxy-2-methylindole: Contains an indole ring instead of a phenol ring.
Omeprazole: A well-known drug with a similar methoxy group but different overall structure.
Uniqueness
5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol is unique due to the presence of both methoxy and aminoethyl groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-methoxy-2-[(2-methoxyethylamino)methyl]phenol |
InChI |
InChI=1S/C11H17NO3/c1-14-6-5-12-8-9-3-4-10(15-2)7-11(9)13/h3-4,7,12-13H,5-6,8H2,1-2H3 |
InChI Key |
VSRDPJXPZCNEKJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)

![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)








![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
